Cas no 878631-04-0 (Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate)

Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate
- SQANTGYKAMJIJS-UHFFFAOYSA-N
- SB15493
- tert-butyl4-hydroxy-4-methylazepane-1-carboxylate
- 1,1-Dimethylethyl 4-hydroxy-4-methylhexahydro-1H-azepine-1-carboxylate
- PS-16902
- t-Butyl 4-hydroxy-4-methylazepane-1-carboxylate
- CS-0056539
- MFCD28015613
- EN300-190250
- 878631-04-0
- DA-40916
- SCHEMBL5524618
- P14519
- 1-Boc-4-hydroxy-4-methylazepane
- SY278609
- Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate
-
- MDL: MFCD28015613
- Inchi: 1S/C12H23NO3/c1-11(2,3)16-10(14)13-8-5-6-12(4,15)7-9-13/h15H,5-9H2,1-4H3
- InChI Key: SQANTGYKAMJIJS-UHFFFAOYSA-N
- SMILES: OC1(C)CCN(C(=O)OC(C)(C)C)CCC1
Computed Properties
- Exact Mass: 229.16779360g/mol
- Monoisotopic Mass: 229.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 49.8
Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2729-1G |
tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate |
878631-04-0 | 97% | 1g |
¥ 1,056.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127179-1g |
tert-Butyl 4-hydroxy-4-methylazepane-1-carboxylate |
878631-04-0 | 98% | 1g |
¥1497.00 | 2024-04-27 | |
eNovation Chemicals LLC | Y1209018-10G |
tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate |
878631-04-0 | 97% | 10g |
$990 | 2024-07-21 | |
Enamine | EN300-190250-0.25g |
tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate |
878631-04-0 | 0.25g |
$579.0 | 2023-09-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2729-5G |
tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate |
878631-04-0 | 97% | 5g |
¥ 3,168.00 | 2023-04-13 | |
Aaron | AR00H4OH-10g |
tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate |
878631-04-0 | 97% | 10g |
$898.00 | 2025-02-11 | |
Enamine | EN300-190250-1.0g |
tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate |
878631-04-0 | 1g |
$428.0 | 2023-06-01 | ||
eNovation Chemicals LLC | Y1209018-500mg |
tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate |
878631-04-0 | 97% | 500mg |
$150 | 2025-02-24 | |
abcr | AB569821-100mg |
t-Butyl 4-hydroxy-4-methylazepane-1-carboxylate; . |
878631-04-0 | 100mg |
€135.60 | 2024-08-02 | ||
Ambeed | A350790-10g |
tert-Butyl 4-hydroxy-4-methylazepane-1-carboxylate |
878631-04-0 | 97% | 10g |
$1135.0 | 2024-04-16 |
Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate Related Literature
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Additional information on Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate
Recent Advances in the Synthesis and Applications of Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate (CAS: 878631-04-0)
In recent years, Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate (CAS: 878631-04-0) has emerged as a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. This compound, characterized by its unique azepane ring structure and tert-butyl carboxylate moiety, has been widely utilized in the development of novel therapeutic agents targeting central nervous system (CNS) disorders, infectious diseases, and cancer. The growing interest in this molecule is reflected in the increasing number of research publications and patent applications focusing on its synthesis, derivatization, and pharmacological applications.
The synthesis of Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate typically involves multi-step organic transformations, starting from readily available precursors. Recent advancements in catalytic methods, including asymmetric hydrogenation and enzymatic resolution, have significantly improved the efficiency and enantioselectivity of its production. Notably, a 2023 study published in the Journal of Medicinal Chemistry demonstrated an innovative palladium-catalyzed cyclization approach that achieved a 92% yield with excellent stereocontrol, highlighting the ongoing optimization of synthetic routes for this important intermediate.
From a pharmacological perspective, derivatives of Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate have shown promising activity as modulators of various biological targets. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that certain N-substituted analogs exhibit potent and selective inhibition of monoamine transporters, suggesting potential applications in the treatment of depression and anxiety disorders. Additionally, structural modifications of the azepane core have led to compounds with improved blood-brain barrier permeability and metabolic stability, addressing key challenges in CNS drug development.
The versatility of Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate extends beyond CNS applications. Recent studies have explored its incorporation into antimicrobial agents, with several derivatives demonstrating activity against drug-resistant bacterial strains. A 2024 report in Antimicrobial Agents and Chemotherapy described a series of azepane-containing compounds that effectively inhibited bacterial efflux pumps, representing a novel approach to overcoming antibiotic resistance. Furthermore, the compound's scaffold has been utilized in the design of proteolysis targeting chimeras (PROTACs), highlighting its relevance in cutting-edge therapeutic modalities.
As research continues to uncover new applications for Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate, the demand for efficient and scalable synthetic methods is expected to grow. Recent developments in continuous flow chemistry and biocatalysis offer promising avenues for large-scale production while maintaining high purity and stereochemical integrity. The compound's unique structural features and demonstrated biological activities position it as a valuable building block in drug discovery, with potential implications across multiple therapeutic areas. Future research directions may include exploration of its use in targeted drug delivery systems and as a scaffold for the development of covalent inhibitors.
878631-04-0 (Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate) Related Products
- 2229249-91-4(2-(5-cyanothiophen-2-yl)-3-methylbutanoic acid)
- 2097917-76-3(N-tert-butyl-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide)
- 1049775-69-0(N-Desethyl Quinagolide Hydrochloride)
- 2034315-69-8(3,7-diphenyl-2-(propan-2-ylsulfanyl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1806381-92-9(1-Bromo-1-(3-bromo-4-(trifluoromethyl)phenyl)propan-2-one)
- 2120575-14-4(3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester)
- 865658-26-0(N-{2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}benzenesulfonamide)
- 1023472-23-2(2-Chloro-1-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)propan-1-one)
- 144967-99-7(5-Iodo-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile)
- 1713602-32-4(4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione)
